4-(Cyclopentyloxy)benzohydrazide

Structure-Activity Relationship Medicinal Chemistry Substituent Effects

This para-cyclopentyloxy benzohydrazide exhibits unique anticancer activity (MCF-7 IC₅₀ 15 µM, A549 IC₅₀ 20 µM) absent in generic analogs, enabling SAR studies around the cyclopentyloxy pharmacophore. It also shows CCR5 antagonism and 5-lipoxygenase translocation inhibition. Procure 97% purity for heterocyclic synthesis (pyrazoles, triazoles) and dual-mechanism anticancer/anti-inflammatory research.

Molecular Formula C12H16N2O2
Molecular Weight 220.272
CAS No. 438213-35-5
Cat. No. B2612957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cyclopentyloxy)benzohydrazide
CAS438213-35-5
Molecular FormulaC12H16N2O2
Molecular Weight220.272
Structural Identifiers
SMILESC1CCC(C1)OC2=CC=C(C=C2)C(=O)NN
InChIInChI=1S/C12H16N2O2/c13-14-12(15)9-5-7-11(8-6-9)16-10-3-1-2-4-10/h5-8,10H,1-4,13H2,(H,14,15)
InChIKeyGSJAVLKWVIUIKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(Cyclopentyloxy)benzohydrazide (CAS 438213-35-5): Molecular Identity and Baseline Specifications for Procurement and Research Use


4-(Cyclopentyloxy)benzohydrazide (CAS 438213-35-5) is a substituted benzohydrazide derivative with the molecular formula C₁₂H₁₆N₂O₂ and a molecular weight of 220.27 g/mol . The compound consists of a benzohydrazide core substituted with a cyclopentyloxy group at the para position, a structural architecture that distinguishes it from closely related analogs bearing alternative alkoxy or methoxy substituents . Commercially available at purity grades of 95% to 97% , this compound serves primarily as a building block for the synthesis of heterocyclic derivatives including pyrazoles and triazoles, as well as a research compound for pharmacological screening in oncology and immunology applications .

Procurement Risk Analysis: Why Generic Benzohydrazide Substitution Is Not Advisable for 4-(Cyclopentyloxy)benzohydrazide-Dependent Research


Benzohydrazides are not a uniform class with interchangeable biological activity; small structural perturbations produce substantial shifts in target engagement and cellular potency . The cyclopentyloxy moiety at the para position confers a distinct steric and lipophilic profile that cannot be replicated by methoxy, ethoxy, or other alkoxy-substituted benzohydrazides . In the context of this compound's documented applications—including cell differentiation modulation and enzyme translocation inhibition—substitution with a structurally related analog lacking the specific cyclopentyloxy substitution pattern would invalidate experimental reproducibility and compromise the integrity of any structure-activity relationship (SAR) analysis [1]. Researchers relying on this compound as a critical intermediate for heterocyclic synthesis or as a pharmacological probe must recognize that generic benzohydrazide alternatives are not functionally equivalent.

Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Performance of 4-(Cyclopentyloxy)benzohydrazide Versus Closest Analogs


Structural Differentiation: Para-Cyclopentyloxy Versus Meta-Cyclopentylmethoxy Substitution Patterns in Benzohydrazide Analogs

4-(Cyclopentyloxy)benzohydrazide (CAS 438213-35-5) features a cyclopentyloxy group directly attached at the para position of the benzohydrazide core, whereas the closest commercially cataloged analog, 3-(Cyclopentylmethoxy)benzohydrazide, incorporates a cyclopentylmethoxy substituent at the meta position . This difference in substitution position (para vs. meta) and linker chemistry (direct oxygen vs. methoxy spacer) results in distinct spatial orientation, hydrogen-bonding capability, and electronic distribution profiles that fundamentally alter molecular recognition properties [1].

Structure-Activity Relationship Medicinal Chemistry Substituent Effects

Antiproliferative Activity in Breast Cancer Cells: IC₅₀ Comparison Between 4-(Cyclopentyloxy)benzohydrazide and Inactive Benzohydrazide Analogs

4-(Cyclopentyloxy)benzohydrazide exhibits measurable cytotoxicity against MCF-7 human breast adenocarcinoma cells with an IC₅₀ value of 15 µM . This activity stands in contrast to a broader set of benzohydrazide analogs recently evaluated in a 2025 study, where only one compound (6g) among an extensive series showed detectable growth inhibition with a GI₅₀ of approximately 50 µM, while the remaining analogs were entirely inactive within the tested concentration range of 10⁻⁴ to 10⁻⁷ M [1]. Although a direct head-to-head comparison under identical assay conditions is not available, the cross-study data establishes that 4-(Cyclopentyloxy)benzohydrazide belongs to the minority subset of benzohydrazides with demonstrable anticancer activity in vitro.

Cancer Pharmacology Cytotoxicity Assay Breast Cancer

CCR5 Antagonism: Target-Specific Pharmacological Differentiation from Generic Benzohydrazide Scaffold Claims

Preliminary pharmacological screening indicates that 4-(Cyclopentyloxy)benzohydrazide functions as a CCR5 antagonist, positioning it as a candidate for therapeutic development in CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune disorders, and chronic obstructive pulmonary disease (COPD) [1]. This target-specific activity is not a universal property of the benzohydrazide class; most benzohydrazide derivatives are reported for broad antimicrobial, anticonvulsant, anti-inflammatory, or urease inhibitory activities without documented CCR5 engagement . The identification of CCR5 antagonism provides a specific, target-based rationale for selecting this compound over other benzohydrazides lacking this defined mechanism.

Immunology HIV Entry Inhibition Chemokine Receptor

5-Lipoxygenase Translocation Inhibition: Specialized Anti-Inflammatory Mechanism Not Observed in Common Benzohydrazide Analogs

4-(Cyclopentyloxy)benzohydrazide has been tested for inhibitory activity against 5-lipoxygenase (5-LOX) translocation in rat RBL-2H3 mast cells, as documented in the ChEMBL database (CHEMBL619995) [1]. 5-LOX translocation inhibition represents a specialized anti-inflammatory mechanism distinct from direct enzymatic inhibition; by preventing the enzyme's movement to the nuclear membrane, the compound interferes with leukotriene biosynthesis . The typical benzohydrazide class is characterized by broad antimicrobial, anticonvulsant, and general anti-inflammatory activities rather than this specific translocation-blocking mechanism . This mechanistic distinction provides a functional differentiator when selecting among benzohydrazide derivatives for inflammation research.

Inflammation Leukotriene Pathway Enzyme Translocation

Versatile Synthetic Utility: Heterocyclic Building Block Capabilities Versus Single-Application Benzohydrazide Analogs

4-(Cyclopentyloxy)benzohydrazide serves as a versatile precursor for the preparation of diverse heterocyclic compounds, including pyrazole, triazole, and hydrazone derivatives, enabling its use across multiple synthetic pathways . In contrast, many substituted benzohydrazide analogs documented in the literature are synthesized as single-application compounds for specific biological evaluations without further synthetic utility . The hydrazide functional group and the para-cyclopentyloxy substitution pattern enable condensation reactions with various aldehydes and ketones, facilitating the generation of structurally diverse libraries from a single starting material .

Organic Synthesis Heterocyclic Chemistry Building Block

Optimal Research and Procurement Applications for 4-(Cyclopentyloxy)benzohydrazide (CAS 438213-35-5) Based on Quantitative Differentiation Evidence


Oncology Lead Discovery: Prioritization of 4-(Cyclopentyloxy)benzohydrazide for Benzohydrazide-Focused Anticancer Screening

Based on its documented IC₅₀ of 15 µM in MCF-7 breast cancer cells, 4-(Cyclopentyloxy)benzohydrazide should be prioritized for inclusion in benzohydrazide-focused anticancer screening libraries. Unlike the majority of benzohydrazide analogs that exhibit no detectable growth inhibition in NCI 60-cell panel assays, this compound demonstrates measurable antiproliferative activity with a defined mechanism of apoptosis induction . Procurement of this specific compound—rather than generic benzohydrazide alternatives—enables researchers to pursue SAR studies around the cyclopentyloxy pharmacophore and to develop more potent analogs through rational structural modification. The compound also shows activity against A549 lung cancer cells (IC₅₀ = 20 µM) with a distinct mechanism of cell cycle arrest, suggesting potential for dual-mechanism anticancer development [1].

CCR5-Targeted Drug Discovery: Use of 4-(Cyclopentyloxy)benzohydrazide as a Chemical Probe for HIV and Autoimmune Disease Research

Researchers engaged in CCR5-mediated disease programs—including HIV entry inhibition, asthma, rheumatoid arthritis, autoimmune conditions, and chronic obstructive pulmonary disease (COPD)—should consider 4-(Cyclopentyloxy)benzohydrazide as a starting point for chemical probe development . The preliminary pharmacological screening identifying CCR5 antagonism provides a target-specific rationale that distinguishes this compound from the broader benzohydrazide class, which is primarily characterized by broad antimicrobial and anti-inflammatory polypharmacology rather than defined chemokine receptor engagement [1]. While quantitative IC₅₀ data for CCR5 antagonism are not publicly available in open-source documentation, the qualitative target identification justifies procurement for confirmatory assays and subsequent medicinal chemistry optimization.

Inflammation Research: Investigation of 5-Lipoxygenase Translocation Inhibition as a Specialized Anti-Inflammatory Mechanism

4-(Cyclopentyloxy)benzohydrazide has been tested for 5-lipoxygenase translocation inhibition in rat RBL-2H3 cells, as documented in the ChEMBL database . This mechanism—preventing enzyme translocation to the nuclear membrane rather than direct enzymatic inhibition—represents a specialized approach to modulating leukotriene biosynthesis. Researchers studying inflammatory pathways or seeking to develop compounds with non-traditional anti-inflammatory mechanisms should procure this specific compound for follow-up studies, as this mechanistic profile is not documented for other commercially available benzohydrazide derivatives [1]. The compound's dual activity profile (anticancer plus anti-inflammatory) also positions it for investigation in inflammation-associated cancer models.

Medicinal Chemistry Library Generation: Multi-Pathway Heterocyclic Synthesis from a Single Benzohydrazide Building Block

4-(Cyclopentyloxy)benzohydrazide functions as a versatile synthetic intermediate for the preparation of pyrazoles, triazoles, and hydrazone derivatives through condensation reactions with various aldehydes and ketones . Medicinal chemistry groups seeking to generate structurally diverse compound libraries from a common benzohydrazide scaffold should procure this compound as a core building block. The para-cyclopentyloxy substitution pattern provides a distinct steric and electronic profile that yields derivative libraries with unique property spaces compared to those generated from methoxy-, ethoxy-, or unsubstituted benzohydrazides [1]. Procurement of 4-(Cyclopentyloxy)benzohydrazide at 95–97% purity is sufficient for most synthetic applications, with commercial availability from multiple suppliers ensuring reliable supply chain continuity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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